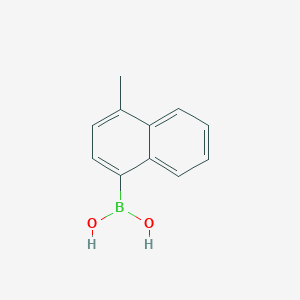

4-Methyl-1-naphthaleneboronic acid

Beschreibung

The exact mass of the compound 4-Methyl-1-naphthaleneboronic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1-naphthaleneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-naphthaleneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-methylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVQEUGNYSVSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378510 | |

| Record name | 4-Methyl-1-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-53-4 | |

| Record name | 4-Methyl-1-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methylnaphthalen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1-naphthaleneboronic acid chemical structure and formula

An In-Depth Technical Guide to 4-Methyl-1-naphthaleneboronic Acid

Introduction

4-Methyl-1-naphthaleneboronic acid is a versatile organoboron compound widely recognized for its significant role in organic synthesis and medicinal chemistry.[1] Featuring a naphthalene backbone substituted with a methyl group and a boronic acid functional group, it serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Formula

The chemical structure of 4-Methyl-1-naphthaleneboronic acid consists of a naphthalene ring system where a boronic acid group [-B(OH)₂] is attached at the C1 position and a methyl group (-CH₃) is at the C4 position.

Physicochemical Properties

A summary of the key quantitative data and physical properties of 4-Methyl-1-naphthaleneboronic acid is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 186.01 g/mol or 186.02 g/mol | [1][2][3] |

| CAS Number | 103986-53-4 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 207 °C, 229-235 °C (decomposes) | [1][3][6] |

| Purity | ≥95%, 96%, 97% | [3][4] |

| PubChem CID | 2773511 | [1][7] |

| MDL Number | MFCD01632204 | [1][3] |

| Storage Conditions | Room Temperature, Keep in a dark place, sealed in dry | [1][8] |

Experimental Protocols

Synthesis of 4-Methyl-1-naphthaleneboronic Acid

The following protocol details a common laboratory synthesis method.[6]

Materials:

-

1-Bromo-4-methylnaphthalene

-

Anhydrous ethyl ether

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.7 M solution)

-

Triisopropyl borate

-

Hydrochloric acid (HCl, 2M)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Initial Setup: Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL) in a suitable reaction flask.[6]

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.[6] Slowly add n-BuLi solution (10 mL of 1.7 M solution) dropwise, ensuring the temperature is maintained at -78°C.[6]

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[6]

-

Borylation: Cool the reaction mixture back down to -78°C.[6] Quickly add a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in anhydrous ethyl ether (20 mL).[6]

-

Final Reaction: Stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 15 hours.[6]

-

Quenching and Extraction: Add 100 mL of 2M HCl to the reaction mixture. The milky white emulsion should become clear.[6] Separate the ether layer, and extract the aqueous layer with ethyl ether (3 x 100 mL).[6]

-

Drying and Purification: Combine all the ether extracts and dry them over anhydrous MgSO₄.[6] Remove the solvent by rotary evaporation. Recrystallize the resulting solid from hot dichloromethane (CH₂Cl₂) to yield the final product as a white solid.[6]

Application in Suzuki-Miyaura Coupling (General Protocol)

4-Methyl-1-naphthaleneboronic acid is a key reactant for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][]

General Workflow: A typical Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like 4-Methyl-1-naphthaleneboronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship and Synthesis Visualization

The synthesis of 4-Methyl-1-naphthaleneboronic acid follows a precise logical workflow involving the formation of an organolithium intermediate followed by borylation and hydrolysis.

Caption: Step-by-step workflow for the synthesis of 4-Methyl-1-naphthaleneboronic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 437530100 [thermofisher.com]

- 6. (4-METHYL-1-NAPHTHALENE)BORONIC ACID | 103986-53-4 [chemicalbook.com]

- 7. 4-Methyl-1-naphthaleneboronic acid | C11H11BO2 | CID 2773511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 103986-53-4|4-Methyl-1-naphthaleneboronic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (4-Methylnaphth-1-yl)boronic acid (CAS: 103986-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylnaphth-1-yl)boronic acid, with the Chemical Abstracts Service (CAS) number 103986-53-4, is an organoboron compound that has emerged as a valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the realm of medicinal chemistry and drug discovery, where it serves as a key intermediate in the synthesis of complex organic molecules.[1] The presence of the boronic acid functional group allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-Methylnaphth-1-yl)boronic acid, with a focus on its role in the development of biologically active compounds.

Physicochemical Properties

(4-Methylnaphth-1-yl)boronic acid is typically an off-white solid.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 103986-53-4 | [4][5] |

| Molecular Formula | C₁₁H₁₁BO₂ | [4] |

| Molecular Weight | 186.01 g/mol | [4][5] |

| Appearance | Off-white solid | [3] |

| Melting Point | 229-235 °C (decomposes) | [3][4] |

| Boiling Point | 386.3 °C at 760 mmHg | [3] |

| Density | 1.18 g/cm³ | [3] |

| Flash Point | 187.4 °C | [3] |

| Refractive Index | 1.623 | [3] |

| Vapor Pressure | 1.17E-06 mmHg at 25°C | [3] |

Synthesis and Experimental Protocol

The synthesis of (4-Methylnaphth-1-yl)boronic acid is most commonly achieved through the reaction of a Grignard reagent or an organolithium species derived from 1-bromo-4-methylnaphthalene with a trialkyl borate, followed by acidic workup. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of (4-Methylnaphth-1-yl)boronic acid[4]

Materials:

-

1-Bromo-4-methylnaphthalene (1.5 g, 6.78 mmol)

-

Anhydrous ethyl ether (220 mL)

-

n-Butyllithium (n-BuLi) (1.7 M solution in hexane, 10 mL)

-

Triisopropyl borate (4 g, 4.91 mL, 21.27 mmol)

-

2M Hydrochloric acid (HCl) (100 mL)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.7 M solution in hexane, 10 mL) to the cooled solution via the dropping funnel, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back down to -78 °C.

-

In a separate flask, prepare a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in anhydrous ethyl ether (20 mL).

-

Quickly add the triisopropyl borate solution to the reaction mixture at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 15 hours.

-

Upon completion of the reaction, quench the mixture by adding 100 mL of 2M HCl. The milky white emulsion should gradually become clear.

-

Separate the ether layer.

-

Extract the aqueous layer with ethyl ether (3 x 100 mL).

-

Combine all the ether extracts and dry over anhydrous MgSO₄.

-

Remove the solvent by rotary evaporation.

-

Recrystallize the residual solid from hot dichloromethane (CH₂Cl₂) to yield the pure (4-Methylnaphth-1-yl)boronic acid as a white solid.

Yield: 95%[4]

Characterization Data: [4]

-

¹H NMR (300 MHz, CD₂Cl₂): δ 9.33 (d, J = 9.3 Hz, 1H), 8.59 (d, J = 7.0 Hz, 1H), 8.16 (d, J = 9.5 Hz, 1H), 7.65 (dd, 2H), 7.54 (d, J = 7.6 Hz, 1H), 2.82 (s, 3H).

-

¹³C NMR (75 MHz, CD₂Cl₂): δ 140.3, 137.5, 132.8, 132.3, 128.6, 126.5, 126.3, 125.9, 125.7, 124.6, 19.5.

-

MS (CI, CH₄): m/z calculated for C₁₁H₁₁BO₂: 186.1; found: 186.1 [M+].

References

- 1. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-1-naphthaleneboronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and experimental insights into 4-Methyl-1-naphthaleneboronic acid, a versatile organoboron compound pivotal in organic synthesis and medicinal chemistry.

Core Compound Properties

4-Methyl-1-naphthaleneboronic acid is an essential building block in the development of pharmaceuticals and advanced materials.[1] Its utility is most pronounced in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1]

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁BO₂ | [1][2][3] |

| Linear Formula | CH₃C₁₀H₆B(OH)₂ | [4] |

| Molecular Weight | 186.01 g/mol | [2][4][] |

| Alternate Molecular Weight | 186.02 g/mol | [1][6] |

| CAS Number | 103986-53-4 | [1][2][3][4][6] |

| Melting Point | 229-235 °C (decomposes) | [4][7] |

Experimental Protocol: Synthesis of 4-Methyl-1-naphthaleneboronic Acid

The following protocol outlines a common method for the synthesis of 4-Methyl-1-naphthaleneboronic acid, derived from experimental descriptions.[7] This procedure involves a lithium-halogen exchange followed by borylation.

Materials:

-

1-bromo-4-methylnaphthalene

-

Anhydrous ethyl ether

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Initial Reaction Setup: Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL). Cool this solution to -78°C.[7]

-

Lithiation: Slowly add n-BuLi (1.7 M hexane solution, 10 mL) to the cooled solution, ensuring the temperature is maintained at -78°C.[7]

-

Warming and Stirring: After the addition of n-BuLi, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.[7]

-

Borylation: Cool the reaction mixture back down to -78°C. Quickly add a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in ether (20 mL).[7]

-

Workup: The ether extracts are combined and dried with MgSO₄.[7]

-

Purification: The solvent is removed by rotary evaporation. The resulting solid residue is recrystallized with hot CH₂Cl₂ to yield the final white solid product.[7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Methyl-1-naphthaleneboronic acid.

Caption: Synthesis workflow for 4-Methyl-1-naphthaleneboronic acid.

References

Spectroscopic and Synthetic Profile of 4-Methyl-1-naphthaleneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-methyl-1-naphthaleneboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details the key spectroscopic characteristics, experimental procedures for its synthesis and analysis, and a visual representation of the synthetic workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-methyl-1-naphthaleneboronic acid, facilitating its identification and characterization.

Table 1: NMR Spectroscopic Data for 4-Methyl-1-naphthaleneboronic acid

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | CD₂Cl₂ | 9.33 | d | 9.3 | Ar-H |

| 8.59 | d | 7.0 | Ar-H | ||

| 8.16 | d | 9.5 | Ar-H | ||

| 7.65 | dd | Ar-H | |||

| 7.54 | d | 7.6 | Ar-H | ||

| 2.82 | s | -CH₃ | |||

| ¹³C NMR | CD₂Cl₂ | 140.3 | Ar-C | ||

| 137.5 | Ar-C | ||||

| 132.8 | Ar-C | ||||

| 132.3 | Ar-C | ||||

| 128.6 | Ar-C | ||||

| 126.5 | Ar-C | ||||

| 126.3 | Ar-C | ||||

| 125.9 | Ar-C | ||||

| 125.7 | Ar-C | ||||

| 124.6 | Ar-C | ||||

| 19.5 | -CH₃ |

Data sourced from ChemicalBook.[1]

Table 2: Mass Spectrometry Data for 4-Methyl-1-naphthaleneboronic acid

| Technique | Ionization Mode | Calculated m/z | Found m/z | Fragment |

| MS | CI, CH₄ | 186.1 | 186.1 | [M]⁺ |

Data sourced from ChemicalBook.[1]

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁BO₂ |

| Molecular Weight | 186.01 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 229-235 °C (decomposes) |

| Purity | ≥95% |

Data sourced from Sigma-Aldrich and ChemicalBook.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-methyl-1-naphthaleneboronic acid and general procedures for its spectroscopic characterization.

Synthesis of 4-Methyl-1-naphthaleneboronic acid

This protocol is adapted from a procedure described by ChemicalBook.[1]

Materials:

-

1-bromo-4-methylnaphthalene

-

Anhydrous ethyl ether

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1-bromo-4-methylnaphthalene (1.5 g, 6.78 mmol) in anhydrous ethyl ether (200 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.7 M in hexane, 10 mL) dropwise via the dropping funnel, ensuring the internal temperature is maintained at -78 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back down to -78 °C.

-

In a separate flask, prepare a solution of triisopropyl borate (4 g, 4.91 mL, 21.27 mmol) in anhydrous ethyl ether (20 mL).

-

Quickly add the triisopropyl borate solution to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 15 hours.

-

Quench the reaction by adding 100 mL of 2M HCl. The milky white emulsion should gradually become clear.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with ethyl ether (3 x 100 mL).

-

Combine all the ether extracts and dry over anhydrous MgSO₄.

-

Remove the solvent by rotary evaporation.

-

Recrystallize the residual solid from hot dichloromethane (CH₂Cl₂) to yield the final product as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-25 mg of 4-methyl-1-naphthaleneboronic acid in about 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (up to saturation) may be required to obtain a spectrum in a reasonable time. Ensure the sample is fully dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher). Use the residual solvent peak as an internal reference. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a small amount of the solid powder is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. No further sample preparation is typically needed.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Chemical Ionization - CI, or Electrospray Ionization - ESI). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion peak.

Synthetic and Characterization Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis of 4-methyl-1-naphthaleneboronic acid.

Caption: Synthetic and characterization workflow for 4-Methyl-1-naphthaleneboronic acid.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methyl-1-naphthaleneboronic acid

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-1-naphthaleneboronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic NMR signals of the compound, outlines the experimental protocols for data acquisition, and presents the data in a clear, comparative format.

Introduction

4-Methyl-1-naphthaleneboronic acid is a valuable organoboron compound utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] A thorough understanding of its structural properties is crucial for its application, and NMR spectroscopy serves as a primary tool for its characterization. This guide provides a definitive reference for the ¹H and ¹³C NMR spectral data of this compound.

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for 4-Methyl-1-naphthaleneboronic acid.

Table 1: ¹H NMR Data for 4-Methyl-1-naphthaleneboronic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.33 | d | 9.3 | 1H | Aromatic H |

| 8.59 | d | 7.0 | 1H | Aromatic H |

| 8.16 | d | 9.5 | 1H | Aromatic H |

| 7.65 | dd | - | 2H | Aromatic H |

| 7.54 | d | 7.6 | 1H | Aromatic H |

| 2.82 | s | - | 3H | -CH₃ |

Data acquired in CD₂Cl₂ at 300 MHz.[2]

Table 2: ¹³C NMR Data for 4-Methyl-1-naphthaleneboronic acid

| Chemical Shift (δ) ppm | Assignment |

| 140.3 | Aromatic C |

| 137.5 | Aromatic C |

| 132.8 | Aromatic C |

| 132.3 | Aromatic C |

| 128.6 | Aromatic C |

| 126.5 | Aromatic C |

| 126.3 | Aromatic C |

| 125.9 | Aromatic C |

| 125.7 | Aromatic C |

| 124.6 | Aromatic C |

| 19.5 | -CH₃ |

Data acquired in CD₂Cl₂ at 75 MHz.[2]

Experimental Protocols

The NMR data presented in this guide were obtained using the following experimental parameters.

Instrumentation:

-

A 300 MHz NMR spectrometer was used for ¹H NMR analysis.[2]

-

A 75 MHz NMR spectrometer was used for ¹³C NMR analysis.[2]

Sample Preparation: The sample of 4-Methyl-1-naphthaleneboronic acid was dissolved in deuterated methylene chloride (CD₂Cl₂).[2]

Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.[3]

Data Processing: The acquired Free Induction Decay (FID) signals were Fourier transformed to generate the frequency-domain NMR spectra. The spectra were then phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Visualizations

The following diagrams illustrate the logical relationships in the NMR data and the general experimental workflow.

Caption: General workflow for an NMR experiment.

Caption: Correlation between structure and NMR signals.

References

Mass Spectrometry of 4-Methyl-1-naphthaleneboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-Methyl-1-naphthaleneboronic acid (4M1NBA), a key organoboron compound utilized in organic synthesis and medicinal chemistry. Given its role in crucial reactions like the Suzuki-Miyaura coupling, understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and metabolite identification.[1] This document outlines common ionization techniques, expected ion species, plausible fragmentation patterns, and detailed experimental protocols.

Core Concepts in the Mass Spectrometry of Boronic Acids

The analysis of arylboronic acids by mass spectrometry presents unique considerations. These compounds can be prone to dehydration, leading to the formation of cyclic anhydrides known as boroxines. This phenomenon can complicate spectral interpretation by introducing ions at higher mass-to-charge ratios. Consequently, analytical strategies are often designed to minimize or account for such in-source reactions. Common techniques for the analysis of boronic acids include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), often with prior derivatization to enhance volatility and reduce dehydration.

Quantitative Data: Predicted and Observed Ions

The accurate mass of 4-Methyl-1-naphthaleneboronic acid (C₁₁H₁₁BO₂) is 186.0852 Da.[2][3] Mass spectrometry experiments will detect this molecule as various charged species depending on the ionization technique and conditions. The following table summarizes predicted and observed m/z values for common adducts and the molecular ion.

| Ion Species | Formula | Predicted m/z | Observed m/z | Ionization Mode |

| Molecular Ion | [M]⁺ | 186.0847 | 186.1 | CI (CH₄) |

| Protonated Molecule | [M+H]⁺ | 187.0925 | - | ESI (+) |

| Sodiated Adduct | [M+Na]⁺ | 209.0744 | - | ESI (+) |

| Ammoniated Adduct | [M+NH₄]⁺ | 204.1190 | - | ESI (+) |

| Deprotonated Molecule | [M-H]⁻ | 185.0779 | - | ESI (-) |

| Formate Adduct | [M+HCOO]⁻ | 231.0834 | - | ESI (-) |

Predicted m/z values are based on theoretical calculations. The observed molecular ion was reported under Chemical Ionization (CI) conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are protocols for the two most common mass spectrometry techniques for analyzing boronic acids.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is a soft ionization technique suitable for polar and thermally labile molecules like boronic acids, often coupled with liquid chromatography (LC-MS).

-

Sample Preparation : Dissolve 4-Methyl-1-naphthaleneboronic acid in a suitable solvent, such as a mixture of acetonitrile and water or methanol. A typical starting concentration is 1-10 µg/mL. To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode.[5]

-

Instrumentation (LC-MS/MS) :

-

Liquid Chromatograph : Utilize a reverse-phase column (e.g., C18) with a gradient elution.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometer :

-

Ionization Mode: ESI positive and/or negative.

-

Capillary Voltage: 3-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

For tandem MS (MS/MS), select the precursor ion of interest (e.g., m/z 187.1 for [M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to their polarity and tendency to dehydrate, boronic acids require derivatization to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique.[5]

-

Derivatization (Silylation) :

-

In a reaction vial, dissolve approximately 1 mg of 4-Methyl-1-naphthaleneboronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[5]

-

-

Instrumentation :

-

Gas Chromatograph :

-

Injector Temperature: 250-280 °C.[5]

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp at a rate of 10°C/min to a final temperature of 280°C.[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer :

-

Visualizing Workflows and Fragmentation

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of 4-Methyl-1-naphthaleneboronic acid using LC-MS/MS.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-1-naphthaleneboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-naphthaleneboronic acid is a pivotal building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science, where it is frequently utilized in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for 4-Methyl-1-naphthaleneboronic acid. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this document provides a framework of expected solubility trends based on the behavior of structurally related arylboronic acids and naphthalene derivatives. Furthermore, a detailed experimental protocol for the dynamic determination of solubility is presented, empowering researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems. This guide is intended to be an essential resource for scientists and professionals working with this versatile compound.

Introduction

The utility of 4-Methyl-1-naphthaleneboronic acid in the synthesis of complex organic molecules necessitates a thorough understanding of its physical properties, among which solubility is of paramount importance. The selection of an appropriate solvent system can significantly impact reaction kinetics, yield, and purity of the final product. This guide consolidates the available information on the physical characteristics of 4-Methyl-1-naphthaleneboronic acid and provides a robust experimental methodology for the determination of its solubility in organic solvents.

Physicochemical Properties of 4-Methyl-1-naphthaleneboronic Acid

A summary of the key physicochemical properties of 4-Methyl-1-naphthaleneboronic acid is presented in Table 1. This data is essential for understanding the compound's general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of 4-Methyl-1-naphthaleneboronic Acid

| Property | Value |

| Molecular Formula | C₁₁H₁₁BO₂ |

| Molecular Weight | 186.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 207-235 °C (decomposes) |

| CAS Number | 103986-53-4 |

Solubility Profile: General Trends and Considerations

-

Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the polar boronic acid group. Phenylboronic acid generally shows high solubility in acetone and ethers.[1]

-

Polar Protic Solvents: Moderate to high solubility is anticipated in polar protic solvents such as ethanol and methanol. The ability of these solvents to form hydrogen bonds with the hydroxyl groups of the boronic acid will facilitate dissolution.

-

Nonpolar Solvents: Low solubility is expected in nonpolar solvents like hexane and cyclohexane. The nonpolar naphthalene backbone may contribute to some solubility, but the highly polar boronic acid group will limit dissolution in these solvents.[1]

-

Chlorinated Solvents: Moderate solubility can be expected in chlorinated solvents like dichloromethane (DCM) and chloroform. Phenylboronic acid exhibits moderate solubility in chloroform.[1]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can influence their solubility behavior.[2] This equilibrium is dependent on the solvent and temperature.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a reliable technique for determining the solubility of a compound in a specific solvent as a function of temperature.[3] It involves visually or instrumentally monitoring the temperature at which a known concentration of the solute completely dissolves upon controlled heating.

4.1. Materials and Apparatus

-

4-Methyl-1-naphthaleneboronic acid (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vessel or sealed vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Turbidity sensor or luminance probe (or a laser beam and detector)

-

Calibrated thermometer

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of 4-Methyl-1-naphthaleneboronic acid into the jacketed glass vessel or a sealable vial.

-

Add a precise amount of the desired organic solvent to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar.

-

Seal the vessel or vial to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed vessel in the controlled temperature bath.

-

Begin vigorous stirring to ensure the solid is well-suspended.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of 4-Methyl-1-naphthaleneboronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

-

Visualization of Experimental Workflow

The logical workflow for the dynamic determination of solubility is illustrated in the following diagram.

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While specific quantitative solubility data for 4-Methyl-1-naphthaleneboronic acid in organic solvents is currently sparse in the literature, this guide provides researchers with the foundational knowledge and a detailed experimental protocol to determine this crucial parameter. By understanding the general solubility trends and employing the dynamic method, scientists and drug development professionals can optimize their synthetic and formulation processes, ultimately leading to more efficient and robust outcomes. The generation and publication of such solubility data would be a valuable contribution to the chemical research community.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 4-Methyl-1-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-naphthaleneboronic acid is a versatile organoboron compound that serves as a critical building block in organic synthesis, particularly in the realm of pharmaceutical and materials science development. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an invaluable tool for creating complex molecules. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the hazards associated with 4-Methyl-1-naphthaleneboronic acid and detailed protocols for its safe handling, storage, and disposal.

Hazard Identification and Classification

4-Methyl-1-naphthaleneboronic acid is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also be harmful. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for 4-Methyl-1-naphthaleneboronic acid is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][2] |

Hazard Pictograms

The following pictograms are used to communicate the hazards of 4-Methyl-1-naphthaleneboronic acid:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and for predicting its behavior under various experimental conditions.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₁BO₂ | [4] |

| Molecular Weight | 186.01 g/mol | [4] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 229-235 °C (decomposes) | [3] |

| Solubility | Soluble in methanol, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | |

| Stability | Stable under normal laboratory conditions. | [6] |

| InChI Key | JHVQEUGNYSVSDH-UHFFFAOYSA-N | [3] |

| CAS Number | 103986-53-4 | [4] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling 4-Methyl-1-naphthaleneboronic acid to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of significant splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended to avoid inhalation of dust.[1][6]

Engineering Controls

-

Ventilation: Always handle 4-Methyl-1-naphthaleneboronic acid in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Storage

Proper storage is crucial to maintain the stability of 4-Methyl-1-naphthaleneboronic acid and to prevent accidental release.

-

Container: Keep the container tightly closed and store in a cool, dry place away from direct sunlight.[7]

-

Incompatible Materials: Store away from strong oxidizing agents.

-

Segregation: Store with other non-volatile, solid organic compounds. Avoid storing with strong acids, bases, or reactive chemicals.

Experimental Protocols

While specific experimental procedures will vary depending on the reaction, the following provides a general protocol for the safe use of 4-Methyl-1-naphthaleneboronic acid in a typical laboratory setting, such as a Suzuki-Miyaura coupling reaction.

General Weighing and Dispensing Protocol

-

Preparation: Don the appropriate PPE as outlined in Section 3.1. Ensure the chemical fume hood is operational.

-

Work Area: Designate a specific area within the fume hood for weighing and dispensing. Cover the work surface with a disposable absorbent liner.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of 4-Methyl-1-naphthaleneboronic acid to the container using a clean spatula. Avoid generating dust.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood. Dispose of the absorbent liner in the appropriate solid waste container.

-

Container Sealing: Tightly seal the stock container of 4-Methyl-1-naphthaleneboronic acid and return it to its designated storage location.

Protocol for Use in a Suzuki-Miyaura Coupling Reaction

This protocol is a generalized example and should be adapted based on the specific reaction conditions and scale.

-

Reaction Setup: Assemble the reaction glassware in a chemical fume hood. Ensure all glassware is dry.

-

Reagent Addition:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the 4-Methyl-1-naphthaleneboronic acid, the aryl halide, and the palladium catalyst to the reaction flask.

-

Add the solvent and the base.

-

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water or a suitable aqueous solution.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

References

- 1. laballey.com [laballey.com]

- 2. wichita.edu [wichita.edu]

- 3. 4-甲基-1-萘硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Boric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. fishersci.com [fishersci.com]

- 7. Boric acid - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Methyl-1-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction has become indispensable in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 4-Methyl-1-naphthaleneboronic acid is a valuable building block in this context, allowing for the introduction of the 4-methyl-1-naphthyl moiety into various molecular scaffolds. The resulting 1-aryl-4-methylnaphthalene structures are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-methyl-1-naphthaleneboronic acid with aryl halides, along with representative data and key considerations for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron species (in this case, 4-methyl-1-naphthaleneboronic acid) undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of 4-methyl-1-naphthaleneboronic acid with various aryl bromides under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Methyl-1-naphthaleneboronic Acid with Various Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 1-(4-Methylnaphthalen-1-yl)benzene | 92 |

| 2 | 4-Bromotoluene | 1-(4-Methylnaphthalen-1-yl)-4-methylbenzene | 95 |

| 3 | 4-Bromoanisole | 1-(4-Methylnaphthalen-1-yl)-4-methoxybenzene | 91 |

| 4 | 4-Bromobenzonitrile | 4-(4-Methylnaphthalen-1-yl)benzonitrile | 88 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-Methylnaphthalen-1-yl)-4-(trifluoromethyl)benzene | 85 |

| 6 | 2-Bromopyridine | 2-(4-Methylnaphthalen-1-yl)pyridine | 78 |

Reaction Conditions: 4-Methyl-1-naphthaleneboronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 12 h.

Table 2: Effect of Reaction Parameters on the Synthesis of 1-(4-Methylnaphthalen-1-yl)-4-methylbenzene

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 89 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 8 | 96 |

| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME | 85 | 10 | 94 |

| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 12 | 90 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O | 80 | 16 | 93 |

Reaction Conditions: 4-Methyl-1-naphthaleneboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with 4-Methyl-1-naphthaleneboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

4-Methyl-1-naphthaleneboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), 4-methyl-1-naphthaleneboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 toluene/water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-aryl-4-methylnaphthalene product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Ligand Selection in Sterically Hindered Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly di-, tri-, and even tetra-ortho-substituted biaryls, the reaction becomes challenging. The judicious selection of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is paramount to overcoming these steric impediments and achieving high yields. These ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

This document provides detailed application notes, comparative data, and experimental protocols to guide the selection of ligands for sterically hindered Suzuki coupling reactions.

Ligand Selection: Key Considerations

The success of a sterically hindered Suzuki coupling hinges on the ligand's ability to stabilize the palladium catalyst and promote the difficult bond-forming steps. Two primary classes of ligands have proven highly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

-

Bulky, Electron-Rich Phosphine Ligands: This class of ligands, particularly the Buchwald biaryl phosphine ligands, is characterized by large steric bulk and strong electron-donating properties. The steric bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step with hindered aryl halides. The electron-rich nature of the ligand increases the electron density on the palladium center, which also facilitates oxidative addition and the subsequent reductive elimination. Commonly used ligands in this class include XPhos, SPhos, and RuPhos.[1][2] More specialized phosphine ligands like AntPhos and BI-DIME have also shown exceptional performance for particularly challenging couplings.[3][4]

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable complexes with palladium.[5] This stability can be advantageous in preventing catalyst decomposition at the higher temperatures often required for hindered couplings. The steric environment around the carbene carbon can be readily tuned to accommodate bulky substrates. The strong σ-donation from the NHC ligand also enhances the rate of oxidative addition.[6]

Data Presentation: Ligand Performance in Sterically Hindered Suzuki Coupling

The following tables summarize the performance of various ligands in the Suzuki coupling of sterically hindered substrates, providing a quantitative comparison of their efficacy.

Table 1: Comparison of Ligands for the Coupling of a Di-ortho-substituted Aryl Bromide with Cyclohexylboronic Acid [3]

| Ligand | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| AntPhos | 1 mol% Pd(OAc)₂, 2 mol% Ligand | Xylenes | 140 | 12 | 63 |

| BI-DIME | 1 mol% Pd(OAc)₂, 2 mol% Ligand | Toluene | 110 | 24 | 31 |

| SPhos | 1 mol% Pd(OAc)₂, 2 mol% Ligand | Toluene | 110 | 24 | 3 |

| XPhos | 1 mol% Pd(OAc)₂, 2 mol% Ligand | Toluene | 110 | 24 | 0 |

| RuPhos | 1 mol% Pd(OAc)₂, 2 mol% Ligand | Toluene | 110 | 24 | 0 |

| PCy₃ | 1 mol% Pd(OAc)₂, 2 mol% Ligand | Toluene | 110 | 24 | 0 |

Table 2: Performance of Various Ligands in the Synthesis of a Tetra-ortho-substituted Biaryl [7]

| Ligand | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| HFTPhos | 0.025 mol% Pd(OAc)₂, 0.05 mol% Ligand | Toluene | 60 | 2 | 93 |

| SPhos | 0.5 mol% Pd(OAc)₂, 1.0 mol% Ligand | Toluene | 60 | 2 | 18 |

| XPhos | 0.5 mol% Pd(OAc)₂, 1.0 mol% Ligand | Toluene | 60 | 2 | <5 |

| PhenCarPhos | 0.5 mol% Pd(OAc)₂, 1.0 mol% Ligand | Toluene | 60 | 2 | <5 |

| PCy₃ | 0.5 mol% Pd(OAc)₂, 1.0 mol% Ligand | Toluene | 60 | 2 | <5 |

Experimental Protocols

The following are representative experimental protocols for sterically hindered Suzuki coupling reactions using a Buchwald phosphine ligand and an NHC ligand.

Protocol 1: Suzuki Coupling of a Sterically Hindered Aryl Bromide using SPhos Ligand

This protocol is adapted from literature procedures for the coupling of hindered aryl bromides.[8]

Materials:

-

Sterically hindered aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a Sterically Hindered Aryl Chloride using an NHC Ligand

This protocol is a general procedure based on the use of palladium-NHC complexes for challenging couplings.[5][9]

Materials:

-

Sterically hindered aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

[(IPr)PdCl₂(aniline)] complex (0.01 mmol, 1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (4 mL)

-

Degassed water (1.0 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl chloride, arylboronic acid, [(IPr)PdCl₂(aniline)] complex, and K₂CO₃ to an oven-dried vial equipped with a stir bar.

-

Seal the vial and remove it from the glovebox.

-

Add anhydrous THF and degassed water via syringe.

-

Stir the reaction mixture vigorously at room temperature or heat to 60-80 °C for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in these application notes.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A decision workflow for ligand selection in hindered Suzuki coupling.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Biaryl Compounds Utilizing 4-Methyl-1-naphthaleneboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds using 4-Methyl-1-naphthaleneboronic acid. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 4-Methyl-1-naphthaleneboronic acid is a valuable building block in this context, allowing for the introduction of the 4-methylnaphthalen-1-yl moiety, a key structural motif in various biologically active molecules and advanced materials.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in natural products and synthetic compounds with a wide array of biological activities.[1] The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for the construction of these biaryl linkages, reacting an organoboron species, such as 4-Methyl-1-naphthaleneboronic acid, with an aryl halide or triflate.[2][3] This reaction is favored for its mild conditions, broad substrate scope, and the commercial availability of a diverse range of boronic acids.[3]

4-Methyl-1-naphthaleneboronic acid (CAS: 103986-53-4) is a white to off-white crystalline powder with a molecular weight of 186.01 g/mol . Its structure features a naphthalene core, which is a common motif in pharmacologically active compounds.[4]

Data Presentation: Representative Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with boronic acids, including those structurally similar to 4-Methyl-1-naphthaleneboronic acid. These data serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Methyl-1-naphthaleneboronic acid with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 18 | 75-85 |

| 4 | 1-Bromo-2-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 8 | 70-80 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 2: Comparison of Catalysts and Ligands for a Representative Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 95 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 88 |

Reaction Conditions: 4-Methyl-1-naphthaleneboronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), Base (2.0 equiv), 12 h. Yields are for the isolated product.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 4-Methyl-1-naphthaleneboronic acid with an aryl halide. These protocols may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Conventional Heating

Materials:

-

4-Methyl-1-naphthaleneboronic acid

-

Aryl halide (bromide, iodide, or triflate)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos, PPh₃)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Degassed water or alcohol (for aqueous conditions)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), 4-Methyl-1-naphthaleneboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand.

-

Add the degassed solvent(s) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial with a stir bar

Procedure:

-

To a microwave synthesis vial, add the aryl halide (1.0 equiv), 4-Methyl-1-naphthaleneboronic acid (1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand (if required).

-

Add the appropriate solvent.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and heat the mixture to the desired temperature (typically 120-150 °C) for the specified time (usually 10-30 minutes).[5]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for biaryl synthesis.

Potential Applications in Drug Development

The synthesis of novel biaryl compounds is of significant interest to the pharmaceutical industry. The introduction of the 4-methylnaphthalene moiety can influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The protocols described herein provide a robust starting point for the synthesis of libraries of biaryl compounds for screening in drug discovery programs. The naphthalene core is present in numerous approved drugs, highlighting its importance as a pharmacophore.[4]

Troubleshooting

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the yield. Ensure that all reagents and solvents are pure and that the reaction is performed under strictly inert conditions.

-

Homocoupling of Boronic Acid: The formation of a homocoupled product of the boronic acid can be a significant side reaction. This can sometimes be minimized by the slow addition of the boronic acid to the reaction mixture or by using a boronic ester instead.

-

Dehalogenation of the Aryl Halide: The reduction of the aryl halide starting material can occur. This side reaction can be influenced by the choice of catalyst, ligand, and base.

-

Reaction Fails to Go to Completion: Ensure the catalyst is active and has not decomposed. The quality of the boronic acid is also crucial; it can degrade over time. Using freshly purchased or purified reagents is recommended.

References

- 1. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methyl-1-naphthaleneboronic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1-naphthaleneboronic acid as a key building block in the synthesis of pharmaceuticals. The primary application highlighted is its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry.

Introduction

4-Methyl-1-naphthaleneboronic acid is a versatile organoboron compound that serves as a crucial reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the efficient and selective formation of C-C bonds between the 4-methylnaphthalene moiety and various aryl or heteroaryl halides. This reaction is instrumental in constructing the core scaffolds of numerous biologically active compounds.

Featured Application: Synthesis of a Selective Estrogen Receptor Beta (ERβ) Agonist

A notable application of 4-Methyl-1-naphthaleneboronic acid is in the synthesis of selective estrogen receptor modulators (SERMs), specifically ERβ agonists. One such compound, KB9520, has demonstrated potential in preclinical studies for its anti-proliferative effects in certain cancers.[2][3][4] The synthesis of the core structure of KB9520 involves the Suzuki-Miyaura coupling of 4-Methyl-1-naphthaleneboronic acid with a substituted indole derivative.

Chemical Structure of KB9520 Core

The core structure of the ERβ agonist KB9520 is 2-(4-hydroxyphenyl)-3-methyl-1-(4-methylnaphthalen-1-yl)-1H-indol-5-ol.

Experimental Protocols

The following section provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, which is central to the synthesis of the KB9520 core structure.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of the KB9520 Core

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of 4-Methyl-1-naphthaleneboronic acid with a suitable brominated indole precursor.

Reaction Scheme:

Materials:

-

4-Methyl-1-naphthaleneboronic acid

-

2-(4-Bromophenyl)-3-methyl-1H-indol-5-ol (or a similar brominated indole precursor)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-3-methyl-1H-indol-5-ol (1.0 eq), 4-Methyl-1-naphthaleneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL for a 1 mmol scale reaction).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure coupled product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids. While specific data for the synthesis of KB9520 is not publicly available, these values provide a general expectation for similar reactions.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | 4-Methyl-1-naphthaleneboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 80-100 | 70-90 (expected) | General Procedure |

| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 81 | |

| 2,3,4,5-Tetrabromofuran | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80 | 92 |

Visualizations

Logical Workflow for Pharmaceutical Synthesis using 4-Methyl-1-naphthaleneboronic Acid

Caption: General workflow for synthesizing pharmaceuticals using 4-Methyl-1-naphthaleneboronic acid.

Signaling Pathway of Estrogen Receptor Beta (ERβ) Agonists

Caption: Simplified signaling pathway of an ERβ agonist like KB9520.

References

- 1. CAS#:91444-54-1 | 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Agonist activation of estrogen receptor beta (ERβ) sensitizes malignant pleural mesothelioma cells to cisplatin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

Application of 4-Methyl-1-naphthaleneboronic Acid in Materials Science: A Focus on Fluorescent Sensors

Introduction

4-Methyl-1-naphthaleneboronic acid is an organoboron compound that serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its naphthalene core imparts unique photophysical properties, making it a valuable precursor for the synthesis of advanced materials. While its applications are broad, this document focuses on its use in the development of fluorescent sensors, a key area within materials science. The compound's rigid, aromatic structure can be incorporated into larger conjugated systems to create molecules that exhibit changes in fluorescence upon interaction with specific analytes. This makes it a promising candidate for the design of chemosensors for environmental monitoring, bio-imaging, and diagnostics.

Core Application: Synthesis of a Hypothetical Fluorescent Sensor for Metal Ions

This section outlines the synthesis and characterization of a hypothetical fluorescent sensor, "Naphthyl-Bipyridine Sensor 1" (NBS-1), where 4-Methyl-1-naphthaleneboronic acid is a key reactant. The sensor is designed to detect heavy metal ions through a fluorescence quenching mechanism.

Table 1: Physicochemical Properties of 4-Methyl-1-naphthaleneboronic Acid

| Property | Value | Reference |

| CAS Number | 103986-53-4 | [2][3] |

| Molecular Formula | C₁₁H₁₁BO₂ | [2][3] |

| Molecular Weight | 186.01 g/mol | [2] |

| Melting Point | 229-235 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥95% | [2] |

Table 2: Performance Data of Hypothetical Naphthyl-Bipyridine Sensor 1 (NBS-1)

| Parameter | Value |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 420 nm |

| Quantum Yield (Φ) | 0.65 |

| Analyte Detected | Hg²⁺ ions |

| Detection Limit | 50 nM |

| Response Time | < 1 minute |

| Quenching Efficiency | > 90% at 10 µM Hg²⁺ |

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1-naphthaleneboronic Acid

This protocol describes the synthesis of the starting material from 1-bromo-4-methylnaphthalene.[5]

Materials:

-

1-bromo-4-methylnaphthalene

-

Anhydrous ethyl ether

-

n-Butyllithium (n-BuLi) in hexane (1.7 M solution)

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1.5 g (6.78 mmol) of 1-bromo-4-methylnaphthalene in 200 mL of anhydrous ethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 10 mL of 1.7 M n-BuLi in hexane dropwise to the solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture back down to -78 °C.

-